7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
Derivatives of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The Co1 atom presents a distorted octahedral geometry being surrounded by four water and two dmtp molecules in a cis arrangement, which is unique among the [M (dmtp) 2 (OH 2) 4] 2+ species .Chemical Reactions Analysis
Derivatives of the new ring system benzo [f]pyrimido [1,2-d] [1,2,3]triazolo [1,5-a] [1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence .Physical and Chemical Properties Analysis
The density of this compound is 1.37±0.1 g/cm3 (Predicted) and its pKa is 14.03±0.70 (Predicted) . The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Chauhan and Ram (2019) described the synthesis and biological evaluation of new triazolopyrimidine derivatives, highlighting their antibacterial and antifungal activity. This research showcases the compound's potential in developing new antimicrobial agents (Chauhan & Ram, 2019).
Antimycobacterial Activity
Research conducted by Abdel-Rahman et al. (2009) explored fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives for their effectiveness against Mycobacterium tuberculosis. The study identified compounds with potent inhibitory activity, offering a pathway for new treatments against tuberculosis (Abdel-Rahman et al., 2009).
Supramolecular Assemblies
Fonari et al. (2004) investigated two novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies. Their work provides insights into the structural versatility of these compounds and their potential applications in materials science (Fonari et al., 2004).
Antitumor Agents
Zhang et al. (2007) developed a series of 2-cyanoaminopyrimidines as antitumor agents that promote tubulin polymerization. Their research indicates the compound's potential in cancer therapy, particularly in overcoming multidrug resistance (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents is encouraged . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Furthermore, the highly potent fluoroquinolone antibiotics, such as norfloxacin and ciprofloxacin contain piperazine moiety .
Properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-12-7-3-6-10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-8-4-5-9-15(14)21/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTFSIHQWSWYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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